3-Bromo-5-(methoxymethyl)aniline
Description
3-Bromo-5-(methoxymethyl)aniline is a substituted aniline derivative characterized by a bromine atom at the 3-position and a methoxymethyl (-CH₂OCH₃) group at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The methoxymethyl group contributes to its electron-donating properties, while the bromine atom enhances electrophilic substitution reactivity. Its structural features make it valuable for constructing complex molecules, such as active pharmaceutical ingredients (APIs) .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-bromo-5-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10BrNO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5,10H2,1H3 |
InChI Key |
LPANWLUAVTVNRL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Pharmaceutical Utility : Methoxymethyl and trifluoromethyl analogs are prevalent in API synthesis, with fluorinated derivatives showing superior pharmacokinetic profiles ().
- Synthetic Flexibility : Alkoxy-substituted bromoanilines are more amenable to large-scale synthesis compared to fluorinated or sulfonylated analogs ().
- Safety Considerations : Fluorinated and sulfonyl derivatives often require stringent handling due to higher toxicity (e.g., UN2810 classification for 3-Bromo-5-(trifluoromethoxy)aniline; ).
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